
2-Bromo-1-(4-bromopyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-bromopyridin-2-yl)ethanone is an organic compound with the molecular formula C7H6BrNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromopyridin-2-yl)ethanone typically involves the bromination of 2-acetylpyridine. The process can be summarized as follows:
Starting Material: 2-acetylpyridine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of bromine or N-bromosuccinimide (NBS) as the brominating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of inert atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(4-bromopyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-bromopyridin-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-bromopyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms play a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzymes or the activation of specific receptors, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-4-bromopyridine: A closely related compound with similar reactivity.
1-(3-Bromopyridin-2-yl)ethanone: Another brominated pyridine derivative with comparable properties.
Uniqueness
2-Bromo-1-(4-bromopyridin-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Eigenschaften
Molekularformel |
C7H5Br2NO |
|---|---|
Molekulargewicht |
278.93 g/mol |
IUPAC-Name |
2-bromo-1-(4-bromopyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2 |
InChI-Schlüssel |
YXNXBUJDXCREMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1Br)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13671469.png)
![2-(2-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13671471.png)
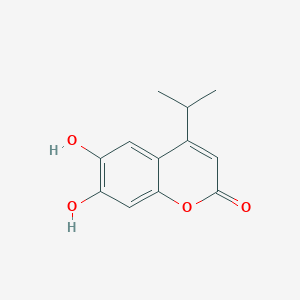

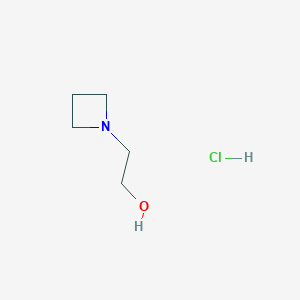

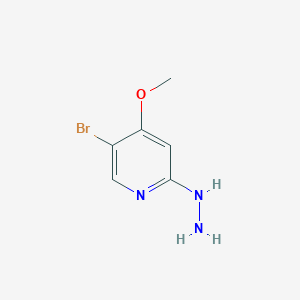
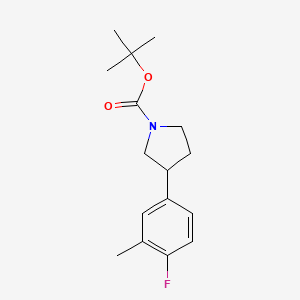


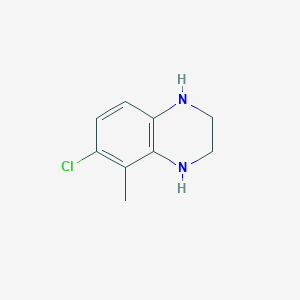
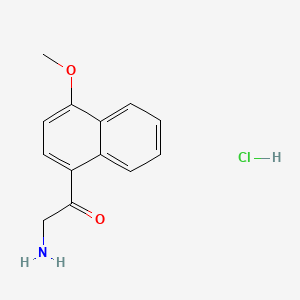
![2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671545.png)
![4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine](/img/structure/B13671546.png)
